3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a fluorine atom and a boronic ester group attached to a phenol ring
Mechanism of Action
Target of Action
Similar compounds are known to be used as intermediates in the synthesis of various organic compounds .
Mode of Action
This property is often exploited in the design of enzyme inhibitors and other bioactive molecules .
Biochemical Pathways
Boronic acids and their derivatives are known to interact with various biochemical pathways depending on their specific molecular structure and the nature of their target molecules .
Pharmacokinetics
As a boronic acid derivative, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters in the body .
Result of Action
Boronic acids and their derivatives are known to have diverse biological activities, including antibacterial, antifungal, and anticancer effects, among others .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the equilibrium between the boronic acid and boronate forms of the compound, potentially influencing its reactivity and interactions with target molecules .
Biochemical Analysis
Biochemical Properties
The compound is known to be an intermediate with benzene rings . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.
Molecular Mechanism
It is known that the compound is obtained by a three-step substitution reaction , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet identified.
Preparation Methods
The synthesis of 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated phenol derivative.
Borylation Reaction: The phenol derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.
Scientific Research Applications
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be compared with other boronic esters and fluorinated phenols:
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a phenol ring, which can affect its reactivity and applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a benzoate ester group, which can influence its chemical properties and uses.
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone: This compound contains a pyrrolidinyl group, which can alter its biological activity and applications.
Properties
CAS No. |
1887126-77-3 |
---|---|
Molecular Formula |
C12H16BFO3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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